1-(3-Bromophenyl)-5-methyl-1H-pyrazole
Description
1-(3-Bromophenyl)-5-methyl-1H-pyrazole (CAS: 425379-69-7) is a brominated pyrazole derivative with the molecular formula C₁₀H₉BrN₂ and a molecular weight of 237.1 g/mol . Its structure features a pyrazole ring substituted with a methyl group at position 5 and a 3-bromophenyl group at position 1 (Figure 1).
Properties
IUPAC Name |
1-(3-bromophenyl)-5-methylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-8-5-6-12-13(8)10-4-2-3-9(11)7-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKRUOCNOJWGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260787-69-6 | |
| Record name | 1-(3-bromophenyl)-5-methyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Multi-step Synthesis via Ester, Oxonitrile, and Cyclization Intermediates
This method involves three main steps:
Step 1: Synthesis of Methyl Ester
- Starting from 3-bromobenzoic acid, the acid is converted into its methyl ester.
- Reaction conditions: Reflux in methanol with catalytic concentrated sulfuric acid under nitrogen atmosphere for 16 hours.
- Workup: Reaction mixture is cooled, poured into ice water, extracted with ethyl acetate, washed with saturated bicarbonate solution, dried over sodium sulfate, and concentrated under reduced pressure.
- Yield: 68-81%.
Step 2: Formation of 3-Oxonitrile Intermediate
- The methyl ester is reacted with acetonitrile in toluene in the presence of sodium hydride (NaH) under nitrogen atmosphere.
- Reaction conditions: Stirring at 0-5 °C during NaH addition, followed by reflux for 17 hours.
- Workup: Quenching with ice water, extraction with ethyl acetate, drying, and concentration under vacuum.
- Yield: 80-93%.
Step 3: Cyclization to Pyrazole
- The 3-oxonitrile intermediate is cyclized with hydrazine hydrate in acetic acid.
- Reaction conditions: Sonication for 1-2 hours.
- Workup: Reaction mixture is poured into water, basified with 20% NaOH, extracted with ethyl acetate, dried, and purified by silica gel column chromatography using ethyl acetate/hexane.
- Yield: 55-67%.
This method has been shown effective for various substituted aromatic carboxylic acids, including halogenated derivatives such as bromine-substituted phenyl rings. The final pyrazole products are confirmed by 1H NMR, 13C NMR, and IR spectroscopy.
Sonication-Assisted Cyclization Method
Ultrasound irradiation has been employed to accelerate the cyclization step, reducing reaction times and improving yields:
- Hydrazine hydrate reacts with the 3-oxonitrile intermediate under sonication in acetic acid.
- Sonication enhances molecular interaction and energy transfer, leading to efficient ring closure.
- This method avoids the use of metal catalysts and harsh conditions, making it environmentally friendly and operationally simple.
The sonication method is particularly advantageous for synthesizing pyrazole derivatives with diverse substituents, including 3-bromo phenyl groups, achieving yields in the range of 55-67% within shorter reaction times compared to conventional heating.
Alternative Synthetic Routes (Literature Insights)
Other reported synthetic approaches for pyrazole derivatives include:
- Cyclization of 3-(phenyldiazenyl)but-2-enenitrile derivatives under nitrogen atmosphere at 90 °C for 4 hours, followed by extraction and chromatographic purification.
- Copper-mediated cyclization and rhodium-catalyzed addition-cyclization methods have been reported for related pyrazole systems but are less commonly applied for 1-(3-bromophenyl)-5-methyl-1H-pyrazole due to complexity and cost.
Comparative Data Table of Preparation Steps and Yields
| Step | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methyl Ester Formation | Reflux methanol, conc. H2SO4, N2, 16 h | 68-81 | Starting from 3-bromobenzoic acid |
| 3-Oxonitrile Formation | NaH in toluene, acetonitrile, reflux 17 h | 80-93 | Under nitrogen atmosphere |
| Cyclization to Pyrazole | Hydrazine hydrate, acetic acid, sonication 1-2 h | 55-67 | Purified by silica gel chromatography |
Characterization of Final Product
The final this compound is characterized by:
- 1H NMR : Signals corresponding to aromatic protons, methyl group at position 5, and pyrazole ring protons.
- 13C NMR : Carbon signals consistent with bromophenyl substitution and pyrazole carbons.
- IR Spectroscopy : Characteristic absorptions for NH, aromatic C-H, and pyrazole ring vibrations.
- Melting Point : Typically reported in literature for purity confirmation.
These data confirm the successful synthesis and purity of the target compound.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromophenyl)-5-methyl-1H-pyrazole undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles in the presence of catalysts like iron(III) bromide.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like bromine (Br2) and catalysts such as iron(III) bromide (FeBr3) are commonly used.
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used under basic conditions.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used for reduction reactions.
Major Products Formed
Electrophilic Aromatic Substitution: Products include substituted phenyl derivatives.
Nucleophilic Substitution: Products include substituted pyrazole derivatives with various functional groups.
Oxidation and Reduction: Products include oxides and reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
1-(3-Bromophenyl)-5-methyl-1H-pyrazole serves as a crucial intermediate in the synthesis of biologically active compounds. Its derivatives have been explored for their potential as anti-cancer agents. For instance, compounds derived from pyrazole scaffolds have shown significant inhibitory effects on various cancer cell lines, including HepG2 (liver cancer) cells, indicating their potential in cancer therapy .
Table 1: Summary of Biological Activities of Pyrazole Derivatives
1.2 Pharmacological Activities
Research has demonstrated that pyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. The structural modifications of this compound can lead to enhanced activity against specific biological targets.
Synthesis and Structural Modifications
The synthesis of this compound can be achieved through various methods that allow for the introduction of different functional groups to enhance its properties. A notable method involves the condensation of hydrazine derivatives with appropriate aldehydes or ketones .
Table 2: Synthetic Routes for Pyrazole Derivatives
| Synthetic Method | Key Steps | Yield (%) | Reference |
|---|---|---|---|
| One-pot synthesis | Condensation followed by oxidation | Up to 82% | |
| Multi-step synthesis | Sequential reactions with intermediates | Variable (30-90%) |
Case Studies
3.1 Antitumor Activity
A study highlighted the efficacy of a synthesized pyrazole derivative based on the structure of this compound against HepG2 cells. The compound demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics .
3.2 Inhibition Studies
In another investigation, a series of pyrazole derivatives were evaluated for their ability to inhibit phosphatidylinositol-3-kinase (PI3K), which is implicated in various cancers and metabolic disorders. The study found that modifications to the pyrazole core significantly affected the inhibitory potency against PI3K .
Mechanism of Action
The mechanism of action of 1-(3-Bromophenyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways or microbial growth. The bromine atom and the pyrazole ring play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues of Bromophenyl-Substituted Pyrazoles
Pyrazole derivatives with bromophenyl substituents exhibit diverse pharmacological and physicochemical properties depending on the substitution pattern. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Bromophenyl-Substituted Pyrazole Derivatives
Key Observations :
- Bromine Position : The meta (3-) substitution on the phenyl ring (as in the target compound) is less sterically hindered than para (4-) substitution, facilitating electrophilic aromatic substitution reactions .
- Substituent Effects: The methyl group at position 5 (target compound) enhances stability compared to amino or hydroxymethyl groups, which may increase reactivity or polarity .
- Trifluoromethyl Groups : Compounds like 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole exhibit higher metabolic stability due to the electron-withdrawing CF₃ group .
Comparison with Bromophenyl-Containing Chalcones
Chalcones with bromophenyl moieties demonstrate significant cytotoxic activity, highlighting the pharmacological relevance of brominated aromatic systems:
Biological Activity
1-(3-Bromophenyl)-5-methyl-1H-pyrazole is an organic compound belonging to the pyrazole family, characterized by its unique five-membered ring structure containing nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is C10H9BrN2. The presence of a bromine atom on the phenyl ring significantly influences its chemical reactivity and biological activity. The compound can participate in nucleophilic substitution reactions, allowing for further functionalization, which enhances its potential as a pharmacological agent.
Pharmacological Activities
Research indicates that this compound exhibits a spectrum of biological activities:
- Anti-inflammatory Activity : The compound has been evaluated for its anti-inflammatory properties using various models. For instance, studies have shown that pyrazole derivatives can inhibit inflammatory mediators such as TNF-α and IL-6 . A specific study reported that modifications to the pyrazole structure can enhance anti-inflammatory effects, with some derivatives demonstrating up to 85% inhibition of TNF-α at specified concentrations .
- Analgesic Properties : Similar to its anti-inflammatory effects, analgesic activity has been noted in several studies. The compound's ability to modulate pain pathways makes it a candidate for further exploration in pain management therapies .
- Anticancer Potential : Preliminary investigations suggest that this compound may possess anticancer properties. Some derivatives have shown promising results against various cancer cell lines, indicating a need for further research into their mechanisms of action and efficacy.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other pyrazole derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | Different bromine position | Enhanced stacking interactions |
| 4-Amino-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole | Contains triazole ring | Broader spectrum of biological activity |
| 4-Bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide | Amide functionality | Potentially higher bioavailability |
These comparisons highlight the versatility and unique reactivity of pyrazole derivatives while underscoring the specific biological properties of this compound.
Case Studies and Research Findings
Several case studies have documented the biological activities of this compound:
- Anti-inflammatory Studies : In vivo studies utilizing carrageenan-induced paw edema models demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects comparable to established drugs like indomethacin .
- Monoamine Oxidase Inhibition : Research has indicated that certain pyrazole derivatives can act as reversible inhibitors of monoamine oxidases (MAOs), which are critical enzymes in neurotransmitter metabolism. This inhibition could have implications for treating neurological disorders .
- Antimicrobial Activity : A subset of studies focused on the antimicrobial potential of pyrazole derivatives against various bacterial strains. Compounds structurally related to this compound exhibited promising results against Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing 1-(3-Bromophenyl)-5-methyl-1H-pyrazole, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclocondensation of α,β-unsaturated carbonyl precursors with hydrazine derivatives. For example, α,β-unsaturated ketones or aldehydes react with substituted hydrazines under reflux conditions in ethanol or DMF. Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C), and catalysts such as Pd(PPh₃)₄ for cross-coupling steps. Yields can be improved by controlling stoichiometry and using inert atmospheres to minimize side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Key techniques include:
- ¹H/¹³C NMR : Identifies substituent positions on the pyrazole and aryl rings. For instance, the methyl group at position 5 appears as a singlet (~δ 2.3 ppm), while bromophenyl protons show splitting patterns dependent on substitution .
- X-ray crystallography : Resolves crystal packing and dihedral angles between the pyrazole and bromophenyl rings, critical for understanding conformational stability .
- IR spectroscopy : Confirms functional groups (e.g., C-Br stretch at ~560 cm⁻¹) .
Q. How does the bromophenyl substituent influence the compound’s electronic properties and reactivity?
The electron-withdrawing bromine atom increases the electrophilicity of the pyrazole ring, directing nucleophilic attacks to specific positions. This effect also enhances stability against oxidative degradation compared to non-halogenated analogues. Computational studies (e.g., DFT) can quantify charge distribution and predict reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between this compound and its structural analogues?
Contradictions often arise from differences in substitution patterns or assay conditions. Strategies include:
- Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replacing bromine with chlorine) and compare bioactivity .
- Dose-response assays : Validate activity thresholds using standardized protocols (e.g., MIC values for antifungal studies) .
- Statistical validation : Apply ANOVA or multivariate analysis to account for experimental variability .
Q. What strategies are employed to enhance the pharmacokinetic properties of this compound in drug development?
- Solubility enhancement : Introduce polar groups (e.g., sulfonamides) or formulate as prodrugs .
- Metabolic stability : Fluorinate the methyl group or replace it with trifluoromethyl to reduce CYP450-mediated oxidation .
- Bioavailability testing : Use in vitro Caco-2 cell models or in vivo pharmacokinetic profiling in rodent studies .
Q. How do computational methods contribute to understanding the binding mechanisms of this compound with biological targets?
- Molecular docking : Predicts binding modes to enzymes (e.g., cyclooxygenase-2) by simulating interactions between the bromophenyl group and hydrophobic pockets .
- Molecular dynamics (MD) simulations : Assess stability of ligand-protein complexes over time, identifying key residues for mutagenesis studies .
- QSAR modeling : Correlates structural descriptors (e.g., LogP, molar refractivity) with biological activity to guide lead optimization .
Methodological Considerations
- Synthetic reproducibility : Always characterize intermediates (e.g., hydrazones) via TLC and NMR to ensure reaction progression .
- Crystallographic data validation : Cross-check X-ray results with Cambridge Structural Database entries to confirm novelty .
- Bioassay controls : Include reference compounds (e.g., fluconazole for antifungal assays) and solvent-only controls to validate activity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
